4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one
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Overview
Description
4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring. The presence of a methoxyphenyl group further enhances its chemical properties and potential applications. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxyaniline with hydrazinecarbothioamide to form N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate is then acylated to produce 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to yield the desired pyrazoloisoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloisoquinolines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 3-(4-Methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one
- 1-(4-Methoxyphenyl)-1,5,6,10b-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl
Uniqueness
Compared to similar compounds, 4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one stands out due to its unique structural features and diverse biological activities. Its fused pyrazole and isoquinoline rings provide a distinct scaffold that can be modified to enhance its chemical properties and therapeutic potential .
Properties
CAS No. |
833479-74-6 |
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Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinolin-5-one |
InChI |
InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-16-15(10-18-19-16)13-4-2-3-5-14(13)17(20)21/h2-10H,1H3,(H,18,19) |
InChI Key |
VNMFKCOIRMWEAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NN3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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